OX2R-IN-1

Orexin receptor pharmacology functional selectivity sleep research

OX2R-IN-1 is a uniquely differentiated OX2R antagonist derived via scaffold-hopping from YNT-185, demonstrating a functional switch from agonism to antagonism. It offers low cytotoxicity (IC50 484 μM in CHO-K1), confirmed brain penetration (brain t1/2 14.85 min), and a short plasma half-life (9.63 min)—enabling paired studies with its parent agonist to interrogate structural determinants of OX2R functional selectivity. Its defined cytotoxic threshold supports 24-hr in vitro assays without confounding toxicity, and its weak potency contrasts sharply with high-affinity clinical antagonists for occupancy-signaling profiling across a wide potency spectrum.

Molecular Formula C20H28ClN3O5S
Molecular Weight 458.0 g/mol
Cat. No. B12401948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOX2R-IN-1
Molecular FormulaC20H28ClN3O5S
Molecular Weight458.0 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1S(=O)(=O)NC2=CC=CC(=C2)CN3CCC(CC3)CO)C(=O)OC.Cl
InChIInChI=1S/C20H27N3O5S.ClH/c1-22-18(20(25)28-2)6-7-19(22)29(26,27)21-17-5-3-4-16(12-17)13-23-10-8-15(14-24)9-11-23;/h3-7,12,15,21,24H,8-11,13-14H2,1-2H3;1H
InChIKeyZEZAFOYXROOLBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OX2R-IN-1 Technical Summary: Selective Orexin-2 Receptor Antagonist for Sleep Disorder Research


OX2R-IN-1 (also referred to as compound 15) is a low-cytotoxicity, brain-penetrant small molecule antagonist of the orexin-2 receptor (OX2R) . Derived from a scaffold-hopping strategy building upon the OX2R agonist YNT-185, OX2R-IN-1 represents a functional switch from agonism to antagonism at the OX2R [1]. Its primary use case is as a pharmacological tool compound for investigating OX2R-mediated signaling in sleep-wake regulation and related neurological disorders .

Why OX2R-IN-1 Cannot Be Substituted by Generic OX2R Antagonists Without Experimental Validation


The orexin-2 receptor (OX2R) ligand landscape is highly heterogeneous in terms of functional modality, selectivity, and physicochemical profile. Substituting OX2R-IN-1 with another OX2R antagonist—even a selective one—introduces significant confounding variables. For instance, OX2R-IN-1 exhibits a unique combination of low cytotoxicity (IC50 = 484 μM in CHO-K1 cells) and confirmed brain penetration , while maintaining a distinct pharmacological fingerprint relative to both its parent agonist YNT-185 [1] and other selective OX2R antagonists such as TCS-OX2-29 (IC50 = 40 nM) [2] or JNJ-10397049 (IC50 = 3.4 nM) . Differences in potency, kinetic profile, and off-target liability render direct functional substitution without re-validation scientifically unsound and can lead to misinterpretation of OX2R-mediated phenotypes.

OX2R-IN-1 Comparative Performance Data vs. Key OX2R Modulators


Functional Switch from Agonist to Antagonist at OX2R

OX2R-IN-1 (compound 15) was identified as the most potent modulator of OX2R among a set of seven compounds derived from YNT-185, and critically, it displayed an inverse mode of action—antagonism—relative to YNT-185's agonism [1]. This functional inversion is a key differentiator for researchers seeking to study opposing OX2R signaling outcomes using structurally related tool compounds.

Orexin receptor pharmacology functional selectivity sleep research

Cytotoxicity Profile in CHO-K1 Cells

OX2R-IN-1 exhibits low cytotoxicity in CHO-K1 cells, with an IC50 value of 484 μM after 24-hour incubation . While direct comparative cytotoxicity data for other OX2R antagonists in the same assay system are not readily available, this quantitative benchmark allows researchers to gauge the compound's suitability for long-duration cellular assays where maintaining cell health is critical.

cytotoxicity cell viability tool compound safety

Blood-Brain Barrier Permeability

OX2R-IN-1 demonstrates the ability to cross the blood-brain barrier (BBB) and enter the brain, as confirmed by in vivo pharmacokinetic studies in rats [1]. Following intraperitoneal administration at 75 mg/kg, brain concentrations were measurable, with a brain t1/2 of 14.85 min and a brain Cmax of 0.199 μmol/L [2]. This contrasts with many OX2R antagonists that either lack confirmed CNS penetration or have not been fully characterized in this dimension, making OX2R-IN-1 a valuable probe for central OX2R target engagement studies.

CNS penetration BBB permeability in vivo brain exposure

In Vivo Pharmacokinetic Profile

OX2R-IN-1 exhibits a short plasma half-life (t1/2 = 9.63 min) and low brain-to-plasma exposure ratio (brain AUC 18.51 vs. plasma AUC 1362.68 μmol/L*min) in rats following i.p. administration [1]. While this rapid clearance limits its utility for chronic dosing studies, it positions OX2R-IN-1 as an acute tool for studying immediate OX2R blockade effects. In contrast, clinical OX2R antagonists like suvorexant and lemborexant possess much longer half-lives (e.g., suvorexant t1/2 ~12 hours) [2], which are optimized for therapeutic sleep maintenance. OX2R-IN-1's short duration of action may be advantageous for studies requiring rapid washout or reversible target engagement.

pharmacokinetics half-life CNS drug development

Selectivity and Potency Benchmarking Against Clinical OX2R Antagonists

OX2R-IN-1 demonstrates relatively low potency at OX2R, with a functional IC50 of 484 μM . This is several orders of magnitude weaker than clinically advanced OX2R antagonists such as suvorexant (OX2R IC50 = 0.15 μM) [1], TCS-OX2-29 (IC50 = 0.040 μM) [2], and JNJ-10397049 (IC50 = 0.0034 μM) . While OX2R-IN-1 is not intended for therapeutic development, its low potency and clean cytotoxicity profile make it a useful low-affinity probe for studying OX2R occupancy-response relationships or for use in systems where high-potency antagonism would produce non-physiological silencing.

potency selectivity tool compound characterization

Recommended Research Applications for OX2R-IN-1 Based on Validated Data


Investigating OX2R Functional Switching from Agonism to Antagonism

Researchers studying the structural determinants of functional selectivity at OX2R can use OX2R-IN-1 alongside its parent agonist YNT-185 to interrogate how subtle chemical modifications invert pharmacological activity. This is directly supported by the functional switch observed in the primary literature .

Acute In Vivo Studies of Central OX2R Blockade with Rapid Washout

OX2R-IN-1 is suitable for acute rodent studies requiring transient OX2R antagonism, given its short plasma half-life (9.63 min) and confirmed brain exposure (brain t1/2 = 14.85 min) . This profile is advantageous for experiments assessing immediate behavioral or physiological effects of OX2R blockade without long-lasting target occupancy.

Low-Cytotoxicity Tool for Long-Duration Cellular Assays

For in vitro studies requiring extended incubation periods (e.g., 24-hour signaling or gene expression assays), OX2R-IN-1's defined cytotoxic threshold (IC50 = 484 μM) provides a safe concentration window for maintaining cell viability while antagonizing OX2R . This reduces confounding effects from compound-induced toxicity.

Benchmarking Low-Potency OX2R Antagonism in Occupancy-Response Studies

OX2R-IN-1 can serve as a low-affinity reference compound in studies examining the relationship between OX2R occupancy and downstream signaling. Its weak potency (IC50 = 484 μM) contrasts sharply with high-affinity clinical antagonists like suvorexant (0.15 μM) , enabling dose-response profiling across a wide potency spectrum.

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